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Compound of Interest

Compound Name: 2,6-Difluoropyridin-4-amine

Cat. No.: B1312756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,6-
Difluoropyridin-4-amine (CAS No: 63489-58-7). Due to the limited availability of public

experimental spectra for this specific compound, this document presents a combination of data

reported for closely related structures and predicted spectroscopic values based on established

principles. This guide is intended to serve as a valuable resource for the characterization and

utilization of this compound in research and development.

Introduction
2,6-Difluoropyridin-4-amine is a fluorinated pyridine derivative of interest in medicinal

chemistry and materials science. The presence of the fluorine atoms and the amino group

significantly influences its electronic properties, reactivity, and potential biological activity.

Accurate spectroscopic characterization is paramount for its identification, purity assessment,

and structural elucidation in various applications. This guide covers its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2,6-
Difluoropyridin-4-amine. These predictions are based on the analysis of its structural

analogue, 4-aminopyridine, and the known effects of fluorine substitution on pyridine rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,6-Difluoropyridin-4-amine

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~6.0 - 6.5 Singlet (or Triplet) H-3, H-5

~4.5 - 5.5 Broad Singlet -NH₂

Prediction based on the ¹H NMR data of 4-aminopyridine and the expected shielding effects of

the fluorine atoms.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,6-Difluoropyridin-4-amine

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~160 - 165 Doublet Large ¹JCF C-2, C-6

~150 - 155 Singlet C-4

~95 - 105 Doublet C-3, C-5

Prediction based on the ¹³C NMR data of 4-aminopyridine and known C-F coupling patterns.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2,6-Difluoropyridin-4-amine

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

-60 to -80 Singlet F-2, F-6

Prediction based on typical chemical shifts for fluoropyridines.

Infrared (IR) Spectroscopy
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Table 4: Predicted IR Absorption Bands for 2,6-Difluoropyridin-4-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium
N-H asymmetric stretching

(primary amine)

3300 - 3400 Medium
N-H symmetric stretching

(primary amine)

1600 - 1650 Strong N-H scissoring (bending)

1580 - 1610 Strong
C=C and C=N stretching

(aromatic ring)

1200 - 1300 Strong C-N stretching

1000 - 1100 Strong C-F stretching

Prediction based on general IR data for aromatic amines and fluorinated pyridines.[3][4][5][6]

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for 2,6-Difluoropyridin-4-amine

m/z Relative Intensity (%) Assignment

130 High [M]⁺ (Molecular Ion)

111 Moderate [M - F]⁺ or [M - NH]⁺

103 Moderate [M - HCN]⁺

84 Moderate [M - HCN - F]⁺

Prediction based on the molecular weight and common fragmentation patterns of

aminopyridines.[7][8]

Experimental Protocols
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The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe.

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoropyridin-4-amine in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR

tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Pulse Program: Standard single-pulse experiment, proton-decoupled.

Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -50 to -100

ppm).
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Number of Scans: 64-256.

Reference: An external reference such as CFCl₃ may be used.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the clean ATR crystal)

should be collected and subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a system with a direct insertion probe and an electron ionization (EI) source.

Sample Introduction:

GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound

will be separated on the column before entering the mass spectrometer.

Direct Insertion: Place a small amount of the solid sample in a capillary tube and insert it

directly into the ion source.
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Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Scan Speed: Appropriate for the sample introduction method.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a novel or known

compound like 2,6-Difluoropyridin-4-amine can be visualized as follows.
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Caption: Workflow for the spectroscopic characterization of 2,6-Difluoropyridin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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